molecular formula C17H18N2OS B13708078 (S)-N-(-)-p-Tolylsulfinyltryptamine

(S)-N-(-)-p-Tolylsulfinyltryptamine

Cat. No.: B13708078
M. Wt: 298.4 g/mol
InChI Key: GDHYCLNHSKWYMD-OAQYLSRUSA-N
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Description

(S)-N-(-)-p-Tolylsulfinyltryptamine is a chiral compound belonging to the tryptamine family Tryptamines are a class of compounds that are structurally related to the amino acid tryptophan and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-(-)-p-Tolylsulfinyltryptamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tryptamine and p-tolylsulfinyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired (S)-enantiomer in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-N-(-)-p-Tolylsulfinyltryptamine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, other nucleophiles.

Major Products Formed:

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted tryptamines.

Scientific Research Applications

(S)-N-(-)-p-Tolylsulfinyltryptamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(-)-p-Tolylsulfinyltryptamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

    ®-N-(-)-p-Tolylsulfinyltryptamine: The enantiomer of (S)-N-(-)-p-Tolylsulfinyltryptamine, with similar chemical properties but different biological activities.

    N-Methyltryptamine: A structurally related compound with different functional groups and biological effects.

    5-Methoxytryptamine: Another tryptamine derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to its chiral sulfinyl group, which imparts specific stereochemical properties and potential for selective biological interactions. This distinguishes it from other tryptamine derivatives and makes it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

(R)-N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfinamide

InChI

InChI=1S/C17H18N2OS/c1-13-6-8-15(9-7-13)21(20)19-11-10-14-12-18-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3/t21-/m1/s1

InChI Key

GDHYCLNHSKWYMD-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@@](=O)NCCC2=CNC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)S(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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